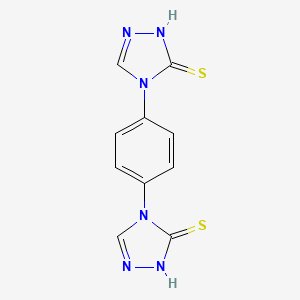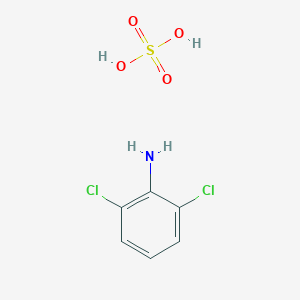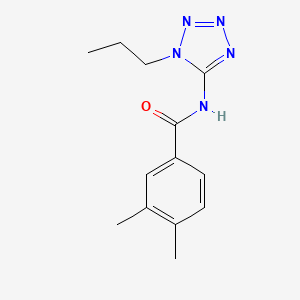
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions, and a tetrazole ring attached via a propyl linker at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Propyl Linker: The tetrazole ring is then alkylated with a propyl halide to introduce the propyl linker.
Formation of the Benzamide Core: The benzamide core is synthesized by acylation of 3,4-dimethylaniline with an appropriate acyl chloride.
Coupling Reaction: Finally, the propyl-tetrazole moiety is coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylaniline.
Substitution: Formation of 3,4-dimethyl-2-nitrobenzamide or 3,4-dimethyl-2-bromobenzamide.
科学的研究の応用
Chemistry: 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its tetrazole ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,4-dimethyl-N-(1-methyltetrazol-5-yl)benzamide
Comparison:
- Structural Differences: The position and type of substituents on the benzamide core and the tetrazole ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: this compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
特性
CAS番号 |
639047-29-3 |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC名 |
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-4-7-18-13(15-16-17-18)14-12(19)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,14,15,17,19) |
InChIキー |
VIOLYMCJKVACJL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

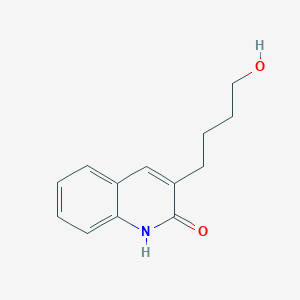
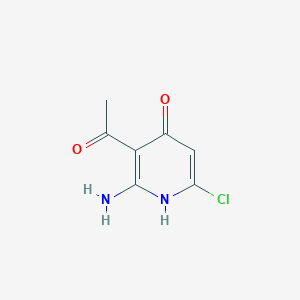
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
